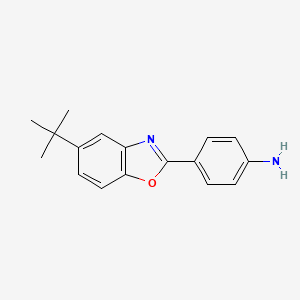![molecular formula C15H25N3O B5627899 N-[4-[[2-(dimethylamino)ethyl-ethylamino]methyl]phenyl]acetamide](/img/structure/B5627899.png)
N-[4-[[2-(dimethylamino)ethyl-ethylamino]methyl]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[[2-(dimethylamino)ethyl-ethylamino]methyl]phenyl]acetamide is a chemical compound with the molecular formula C13H21N3O. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a dimethylamino group, which contributes to its unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[2-(dimethylamino)ethyl-ethylamino]methyl]phenyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target compound . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound often employs solvent-free reactions, which are both economical and efficient. The direct treatment of aryl amines with ethyl cyanoacetate is a widely used method in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[[2-(dimethylamino)ethyl-ethylamino]methyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N-[4-[[2-(dimethylamino)ethyl-ethylamino]methyl]phenyl]acetamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[4-[[2-(dimethylamino)ethyl-ethylamino]methyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in modulating various biological targets, making the compound valuable in medicinal chemistry . It can interact with enzymes and receptors, leading to changes in cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives: These compounds share similar structural features and are used as photoinitiators.
Cyanoacetamide derivatives: These compounds are also synthesized using similar methods and have diverse biological activities.
Uniqueness
N-[4-[[2-(dimethylamino)ethyl-ethylamino]methyl]phenyl]acetamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Propriétés
IUPAC Name |
N-[4-[[2-(dimethylamino)ethyl-ethylamino]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-5-18(11-10-17(3)4)12-14-6-8-15(9-7-14)16-13(2)19/h6-9H,5,10-12H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRJUPMDOCOJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5627822.png)
![5-oxo-1-(2-pyridinylmethyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B5627835.png)

![3-[2-(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]quinazolin-4(3H)-one](/img/structure/B5627850.png)
![2-allyl-N-(sec-butyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5627858.png)



![3-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]benzoic acid](/img/structure/B5627890.png)
![2-(3-methoxypropyl)-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5627907.png)

![2-[4-(1-piperidin-1-ylethyl)phenyl]pyridin-4-amine](/img/structure/B5627915.png)
![(3S*,4S*)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5627933.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[(5-methyl-1H-imidazol-4-yl)methyl]benzamide](/img/structure/B5627935.png)
